2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime
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Overview
Description
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom that is double-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime typically involves the reaction of 2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the oxime group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one
- 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime derivatives
- Other oxime compounds with similar structures
Uniqueness
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+ |
InChI Key |
FLVMMVWWXZODIT-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/C1=CC=CC=C1)NO |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)NO |
Origin of Product |
United States |
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